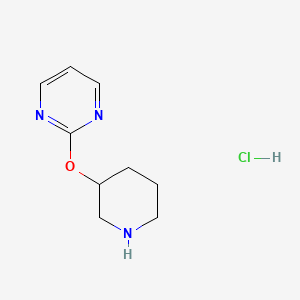

2-(Piperidin-3-yloxy)pyrimidine hydrochloride

描述

属性

IUPAC Name |

2-piperidin-3-yloxypyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.ClH/c1-3-8(7-10-4-1)13-9-11-5-2-6-12-9;/h2,5-6,8,10H,1,3-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSXGPUNHCQYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=NC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671592 | |

| Record name | 2-[(Piperidin-3-yl)oxy]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185316-04-4 | |

| Record name | 2-[(Piperidin-3-yl)oxy]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Medicinal Chemistry

The compound is explored for its potential as a lead compound in drug development. Its structural characteristics suggest that it may interact with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes.

- Enzymatic Inhibition : Preliminary studies indicate that 2-(piperidin-3-yloxy)pyrimidine hydrochloride may inhibit certain enzymes related to metabolic pathways, which could be beneficial in treating metabolic disorders.

Neuropharmacology

Research indicates interactions with neurotransmitter systems, particularly dopamine and serotonin pathways. This suggests potential applications in treating mood disorders and anxiety.

Antimicrobial Activity

Similar compounds have demonstrated significant antimicrobial properties. For instance, derivatives of piperidine and pyrimidine exhibit low micromolar minimal inhibitory concentrations (MIC) against various bacterial strains:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 2-(Piperidin-3-yloxy)pyrimidine HCl | 200 | Effective against S. aureus |

| Related Compound A | 150 | Effective against E. coli |

| Related Compound B | 100 | Effective against both |

This antimicrobial activity highlights the compound's potential in developing new antibiotics.

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of this compound on serotonin receptors. Results indicated that the compound acted as a partial agonist at specific serotonin receptor subtypes, suggesting its potential use in treating depression and anxiety disorders .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of the compound were tested against clinical strains of bacteria. The results demonstrated significant antimicrobial activity, particularly against resistant strains of Staphylococcus aureus, indicating its potential as a therapeutic agent in infectious diseases.

作用机制

The mechanism by which 2-(Piperidin-3-yloxy)pyrimidine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the biological context and the specific derivatives synthesized from this compound.

相似化合物的比较

Comparison with Similar Compounds

Structural modifications in pyrimidine derivatives significantly influence physicochemical properties, bioavailability, and biological interactions. Below is a detailed comparison of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride with key analogs:

Substitution on the Pyrimidine Ring

Variations in substituents on the pyrimidine ring alter electronic properties and steric effects:

- 5-Bromo substitution : Introduces a heavy atom, increasing molecular weight by ~79 Da compared to the base compound. Bromine’s electronegativity may enhance binding to hydrophobic pockets in biological targets .

- 4-Methoxy substitution : The methoxy group improves solubility and may stabilize the pyrimidine ring via resonance effects .

Piperidine vs. Pyrrolidine Ring Systems

Replacing the 6-membered piperidine ring with a 5-membered pyrrolidine alters ring strain and hydrogen-bonding capacity:

- Piperidine : Larger ring size reduces steric strain and allows flexible orientation for target binding.

- Pyrrolidine : Smaller ring increases torsional strain but may improve metabolic stability due to reduced conformational flexibility .

Positional Isomerism in Piperidine Substitution

The position of the oxygen linker on the piperidine ring affects spatial arrangement:

- 3-yloxy vs.

Functional Group Additions

Modifications to the linker or counterion impact solubility and stability:

- Hydrochloride salt : Enhances aqueous solubility, critical for in vitro assays.

生物活性

2-(Piperidin-3-yloxy)pyrimidine hydrochloride, a compound characterized by its piperidine and pyrimidine moieties, has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

The compound has a molecular formula of CHClNO and a molecular weight of approximately 215.68 g/mol. The hydrochloride form enhances its solubility in aqueous solutions, which is crucial for biological studies and pharmaceutical applications.

Research indicates that this compound may function as an inhibitor of specific enzymes and receptors involved in various biological pathways. Its structural similarity to other biologically active compounds suggests it may interact with targets within the central nervous system (CNS) and other organ systems.

Interaction Studies

Preliminary data suggest that this compound interacts with specific receptors or enzymes, influencing neurotransmission and metabolic processes. However, detailed studies are required to elucidate these interactions quantitatively.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies and Research Findings

- CNS Disorders : A study explored the potential of similar piperidine derivatives in treating CNS disorders. These compounds demonstrated significant receptor affinity, suggesting a therapeutic application in neuropharmacology .

- Antiparasitic Activity : Research on related compounds indicated that structural modifications can enhance antiparasitic activity against organisms like Plasmodium falciparum. This highlights the importance of the piperidine moiety in developing effective antimalarial agents .

- Pain Management : Investigation into dual piperidine-based ligands revealed their efficacy in models of nociceptive and neuropathic pain, indicating that this compound may similarly contribute to pain relief through its receptor interactions .

准备方法

Detailed Preparation Methods

Preparation of the Piperidin-3-yloxy Intermediate

The key nucleophile, piperidin-3-ol, is often prepared or isolated as its hydrochloride salt. According to a patent describing the synthesis of chiral 3-aminopiperidine derivatives, reduction of 3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride in tetrahydrofuran at temperatures between 10°C and 70°C yields 3-aminopiperidine dihydrochloride, which can be further converted to related piperidin-3-ol derivatives. Although this patent focuses on the amine, similar reduction and isolation techniques apply to the preparation of 3-hydroxypiperidine.

Nucleophilic Substitution on Pyrimidine

The pyrimidine precursor typically contains a halogen substituent at the 2-position, such as 2-chloropyrimidine. The nucleophilic substitution reaction proceeds by reacting this halogenated pyrimidine with piperidin-3-ol or its salt in an appropriate solvent system.

- Solvents and Conditions: Common solvents include tetrahydrofuran (THF), methanol, or dimethylformamide (DMF), chosen for their ability to dissolve both reactants and facilitate nucleophilic substitution.

- Temperature: Reactions are typically conducted at moderate temperatures (25°C to 70°C), balancing reaction rate and selectivity.

- Base: A base such as potassium carbonate or sodium hydride may be used to deprotonate the hydroxyl group, enhancing nucleophilicity.

The reaction results in the formation of the 2-(piperidin-3-yloxy)pyrimidine free base.

Formation of Hydrochloride Salt

To obtain the hydrochloride salt, the free base is treated with hydrochloric acid, often in an alcoholic solvent such as methanol. This step improves the compound's stability, crystallinity, and solubility, which are important for pharmaceutical applications.

- Typical Conditions: Addition of 1.0 to 1.5 equivalents of hydrochloric acid in methanol at temperatures between 0°C and 20°C, followed by crystallization and filtration to isolate the hydrochloride salt.

Representative Reaction Scheme

| Step | Reactants/Conditions | Product/Outcome |

|---|---|---|

| 1 | 2-Chloropyrimidine + Piperidin-3-ol (with base) in THF or DMF, 25-70°C | 2-(Piperidin-3-yloxy)pyrimidine (free base) |

| 2 | Treatment with HCl (1.0–1.5 eq) in methanol, 0–20°C | 2-(Piperidin-3-yloxy)pyrimidine hydrochloride (salt) |

Analytical and Research Findings

- Purity and Yield: The nucleophilic substitution typically proceeds with moderate to high yields (60–85%), depending on reaction time, temperature, and base used.

- Crystallization: Hydrochloride salt formation enhances crystallinity, allowing for easier purification by filtration.

- Structural Confirmation: Characterization by NMR, IR, and mass spectrometry confirms the substitution at the 2-position of pyrimidine and the presence of the piperidin-3-yloxy moiety.

- Stability: The hydrochloride salt exhibits improved stability compared to the free base, which is critical for storage and formulation.

Comparative Notes on Related Syntheses

- While direct literature specifically detailing this compound preparation is limited, analogous methods for related piperidine-pyrimidine compounds have been reported, including those involving nucleophilic aromatic substitution on halogenated pyrimidines and subsequent salt formation.

- The use of lithium aluminum hydride reduction to prepare piperidine derivatives is well documented and provides a reliable source of the piperidin-3-ol intermediate.

- Alternative synthetic routes may involve protecting group strategies on the piperidine nitrogen to improve reaction selectivity, followed by deprotection and salt formation.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Pyrimidine halogenated precursor | 2-Chloropyrimidine or analogs | Starting material for nucleophilic substitution |

| Nucleophile | Piperidin-3-ol or salt | Prepared via reduction or commercially available |

| Solvent | THF, DMF, Methanol | Solvent choice affects reaction rate |

| Base | K2CO3, NaH | Used to activate hydroxyl group |

| Reaction temperature | 25–70 °C | Moderate heating to promote substitution |

| HCl equivalents for salt formation | 1.0–1.5 eq | Controls salt formation and purity |

| Salt formation temperature | 0–20 °C | Low temperature favors crystallization |

| Yield | 60–85% | Depends on reaction conditions |

常见问题

Q. What are the standard synthetic routes for preparing 2-(Piperidin-3-yloxy)pyrimidine hydrochloride, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling a piperidine derivative (e.g., 3-hydroxypiperidine) with a halogenated pyrimidine under basic conditions. Key steps include:

- Nucleophilic substitution : Reacting 3-hydroxypiperidine with 2-chloropyrimidine in the presence of a base like sodium hydride or potassium carbonate to form the ether linkage .

- Salt formation : Treating the free base with hydrochloric acid to obtain the hydrochloride salt.

Critical reaction parameters include: - Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction efficiency .

- Temperature : Controlled heating (50–80°C) minimizes side reactions like oxidation or decomposition .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), confirmed by HPLC .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR spectroscopy : H and C NMR confirm the connectivity of the piperidine and pyrimidine rings. Aromatic protons in pyrimidine appear as distinct doublets (δ 8.1–8.5 ppm), while piperidine protons show multiplet splitting (δ 1.5–3.5 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity. Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4.5) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks ([M+H]) and isotopic patterns consistent with chlorine .

- X-ray crystallography : Resolves stereochemical ambiguities in the piperidine ring, though single crystals may require slow evaporation from ethanol/water mixtures .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hygroscopic degradation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust or aerosols .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent drainage contamination .

- First aid : For skin contact, rinse immediately with water for 15 minutes. If inhaled, move to fresh air and monitor for respiratory irritation .

Advanced Research Questions

Q. How can researchers optimize solvent systems and catalysts to improve the stereoselectivity in the synthesis of this compound derivatives?

Methodological Answer:

- Solvent optimization : Test polar aprotic solvents (e.g., DMF vs. DMSO) to stabilize transition states. DMSO may enhance nucleophilicity of the piperidine oxygen, favoring β-stereochemistry .

- Catalyst screening : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) or Lewis acids (e.g., ZnCl) to accelerate coupling reactions.

- Design of Experiments (DoE) : Use fractional factorial designs to assess interactions between temperature, solvent, and catalyst loading. Response surface methodology (RSM) can identify optimal conditions .

Q. What strategies are recommended for resolving contradictions between in vitro and in vivo pharmacological data observed with this compound analogs?

Methodological Answer:

- Metabolic stability assays : Compare hepatic microsome stability (human vs. rodent) to identify species-specific metabolism. Use LC-MS to detect active metabolites .

- Plasma protein binding : Measure binding affinity via equilibrium dialysis. High plasma protein binding in vivo may reduce free drug concentration, explaining efficacy gaps .

- Structural analogs : Synthesize and test derivatives with modified piperidine substituents (e.g., methyl groups) to improve bioavailability. Refer to SAR studies of similar pyrimidine derivatives .

Q. What experimental approaches are employed to investigate the binding kinetics of this compound to neuronal receptors?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize purified receptors (e.g., serotonin or dopamine receptors) on sensor chips. Measure association/dissociation rates in real-time to calculate K .

- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy and stoichiometry by titrating the compound into receptor solutions .

- Molecular docking : Use software like AutoDock Vina to model interactions between the piperidine-pyrimidine scaffold and receptor active sites. Validate predictions with mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。